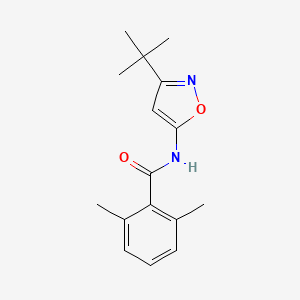

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide

Description

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide is a benzamide derivative featuring a 1,2-oxazole heterocycle substituted with a bulky tert-butyl group at the 3-position and a 2,6-dimethyl-substituted benzamide moiety. The tert-butyl group contributes significant steric bulk, which may enhance metabolic stability and influence binding interactions in biological or catalytic systems .

Properties

CAS No. |

82559-01-1 |

|---|---|

Molecular Formula |

C16H20N2O2 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide |

InChI |

InChI=1S/C16H20N2O2/c1-10-7-6-8-11(2)14(10)15(19)17-13-9-12(18-20-13)16(3,4)5/h6-9H,1-5H3,(H,17,19) |

InChI Key |

PLNICJYZSCZHQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)NC2=CC(=NO2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 3-tert-Butyl-1,2-oxazol-5-yl Intermediate

- Starting materials : Typically, the oxazole ring is constructed via cyclization reactions involving α-hydroxy oximes or α-haloketones with appropriate amine or nitrile precursors.

- tert-Butyl substitution : Introduction of the tert-butyl group at the 3-position of the oxazole ring is achieved either by using tert-butyl-substituted precursors or by alkylation reactions post-ring formation.

- Reaction conditions : Cyclization is often performed under reflux in polar aprotic solvents such as dimethylformamide or dichloromethane, sometimes catalyzed by bases like potassium carbonate or organic bases such as triethylamine.

Preparation of 2,6-Dimethylbenzoyl Chloride

- Starting material : 2,6-dimethylbenzoic acid.

- Conversion to acid chloride : Treatment with thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions converts the acid to the corresponding benzoyl chloride.

- Reaction conditions : Typically reflux in an inert atmosphere (nitrogen or argon) for 1–3 hours, followed by removal of excess reagent under reduced pressure.

Coupling to Form the Benzamide

- Amide bond formation : The 3-tert-butyl-1,2-oxazol-5-yl amine (or its equivalent) is reacted with 2,6-dimethylbenzoyl chloride.

- Reaction conditions : The coupling is performed in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity and minimize side reactions.

- Base addition : A base such as triethylamine or pyridine is added to scavenge the hydrochloric acid formed during amide bond formation.

- Purification : The crude product is purified by column chromatography or recrystallization.

Detailed Reaction Scheme and Conditions

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 3-tert-butyl-1,2-oxazol-5-yl amine | Cyclization of tert-butyl-substituted α-hydroxy oxime precursors in DMF with K2CO3, reflux 6–12 h | 70–85 | Base-catalyzed cyclization; tert-butyl group introduced via precursor |

| 2 | Preparation of 2,6-dimethylbenzoyl chloride | 2,6-dimethylbenzoic acid + SOCl2, reflux 2 h | 90–95 | Anhydrous conditions critical to avoid hydrolysis |

| 3 | Coupling to form this compound | 3-tert-butyl-1,2-oxazol-5-yl amine + 2,6-dimethylbenzoyl chloride, TEA, DCM, 0–5 °C, 3 h | 75–88 | Base scavenges HCl; low temperature controls side reactions |

Research Findings and Optimization Notes

- Base selection : Triethylamine is preferred for amide coupling due to its moderate basicity and ease of removal.

- Solvent choice : Dichloromethane provides good solubility and reaction control; however, DMF or THF can be used depending on substrate solubility.

- Temperature control : Maintaining low temperature during coupling minimizes by-products such as N-acylureas or hydrolysis.

- Purification : Silica gel chromatography with hexane/ethyl acetate mixtures effectively separates the product from impurities.

- Yields : Overall yields from starting materials to final product typically range from 50% to 75%, depending on reaction scale and purification efficiency.

Comparative Table of Preparation Parameters from Literature

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Oxazole formation | K2CO3, DMF, reflux 8 h | NaH, THF, 12 h | Acid-catalyzed cyclization, 6 h |

| tert-Butyl introduction | Precursor with tert-butyl group | Post-cyclization alkylation | tert-Butyl halide alkylation |

| Benzoyl chloride synthesis | SOCl2, reflux 2 h | Oxalyl chloride, RT 3 h | PCl5, reflux 1.5 h |

| Amide coupling base | Triethylamine | Pyridine | DMAP catalyst |

| Solvent for coupling | DCM | THF | DMF |

| Coupling temperature | 0–5 °C | RT | 0 °C |

| Yield (%) | 75–85 | 70–80 | 65–75 |

Chemical Reactions Analysis

Types of Reactions

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the isoxazole ring or the benzamide moiety.

Substitution: Various substituents can be introduced to the isoxazole ring or the benzamide group through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dimethylbenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

Medicine: These compounds have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dimethylbenzamide involves its interaction with specific molecular targets. Isoxazole derivatives can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can disrupt key biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural and electronic distinctions between N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide and analogous compounds:

Key Observations:

- Methyl vs. Methoxy Substitutions : The 2,6-dimethyl groups in the target compound confer inductive electron donation, whereas 2,6-dimethoxy analogs (e.g., ) exhibit resonance-driven electron donation. Methoxy groups may improve aqueous solubility but reduce membrane permeability compared to methyl groups .

- Steric Effects : The tert-butyl group in the target compound imposes steric hindrance, which could hinder undesired metabolic oxidation or modulate binding specificity in enzyme interactions.

Functional and Application-Based Comparisons

- Catalytic Applications : ’s compound is designed for metal-catalyzed reactions due to its N,O-directing group. In contrast, the oxazole moiety in the target compound may serve as a weaker directing group but could stabilize intermediates through aromatic stacking or hydrogen bonding .

- Biological Relevance: While neither compound’s bioactivity is detailed in the evidence, the tert-butyl group in the target compound is a common pharmacophore in drug design for enhancing metabolic stability.

Biological Activity

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a benzamide moiety substituted with a tert-butyl group and an oxazole ring, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in cancer progression. For example, derivatives of benzamides have been reported to inhibit dihydrofolate reductase (DHFR), leading to reduced cell proliferation in cancer cells resistant to traditional therapies like methotrexate .

- Antitumor Activity : Benzamide derivatives have demonstrated significant antitumor effects in various cancer models. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of DHFR | |

| Cell Proliferation | Induction of apoptosis | |

| Enzyme Inhibition | Targeting IMPDH and NADK |

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

- Study on Cancer Cell Lines : A study evaluated the effects of benzamide derivatives on human T-cell lymphoblastic leukemia cells. The results indicated that these compounds could effectively reduce cell viability by downregulating DHFR protein levels, showcasing their potential as therapeutic agents against resistant cancer types .

- Mechanistic Insights : Research involving the metabolism of benzamide riboside (a related compound) highlighted its role in inhibiting NADK, leading to decreased levels of NADPH and destabilization of DHFR, which is crucial for cancer cell survival .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide, and what are the critical parameters for optimizing yield and purity?

- Methodological Answer : Synthesis typically involves coupling the oxazole moiety with the benzamide group. A common approach is amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by nucleophilic substitution with the amine-functionalized oxazole. Optimization parameters include reaction temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 benzamide to oxazole). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for achieving >95% purity .

Q. How can spectroscopic and chromatographic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR should confirm the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ ~6.8–7.5 ppm).

- HPLC : Use a C18 column with a mobile phase (acetonitrile/water, 70:30) at 1.0 mL/min to assess purity. Retention time and UV absorption (λ = 254 nm) can be cross-referenced with standards .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 313.18 (calculated for CHNO).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow S22 ("Do not breathe dust") and S24/25 ("Avoid skin/eye contact") guidelines. Use PPE (gloves, goggles), conduct reactions in fume hoods, and store the compound in airtight containers at 4°C under inert gas (N) to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software is ideal. Key steps:

Grow crystals via slow evaporation (solvent: dichloromethane/hexane).

Collect data at 100 K using Mo-Kα radiation.

Refine structures with SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding networks.

This method resolves conformation of the tert-butyl group and planarity of the benzamide-oxazole system .

Q. What in vitro assays are suitable for evaluating its herbicidal or pharmacological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against acetolactate synthase (ALS) using a spectrophotometric assay (λ = 340 nm) with pyruvate as a substrate.

- Cell-Based Assays : Use Arabidopsis thaliana root growth inhibition assays (IC determination) or mammalian cell lines (e.g., HEK293) for cytotoxicity profiling (MTT assay).

- Mode-of-Action Studies : Radiolabeled compounds can track uptake and metabolism in plant tissues .

Q. How can computational modeling predict environmental degradation pathways of this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., oxazole ring).

- Environmental Fate Modeling : Use EPI Suite to estimate biodegradation (BIOWIN) and hydrolysis half-lives. Experimental validation via HPLC-MS can identify degradation products (e.g., dimethylbenzoic acid) in simulated soil/water systems .

Q. What strategies address contradictory data in biological activity studies (e.g., varying IC values across assays)?

- Methodological Answer :

Standardize assay conditions (pH, temperature, cell line/passage number).

Validate compound stability under assay conditions (e.g., pre-incubation HPLC analysis).

Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement.

Contradictions may arise from solvent effects (DMSO tolerance) or metabolite interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.